

CHS-828 and NAD⁺ Metabolism in Tumors: A Technical Guide

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Compound of Interest

Compound Name: *Chs-828*

Cat. No.: *B1668923*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CHS-828, also known as GMX1778, is a potent and specific small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD⁺) biosynthesis.[1][2] Cancer cells exhibit a heightened reliance on this pathway to meet their increased metabolic and DNA repair demands, making NAMPT an attractive therapeutic target.[1][2] This technical guide provides a comprehensive overview of **CHS-828**, detailing its mechanism of action, its impact on NAD⁺ metabolism in tumors, and relevant experimental data and protocols for researchers in oncology and drug development.

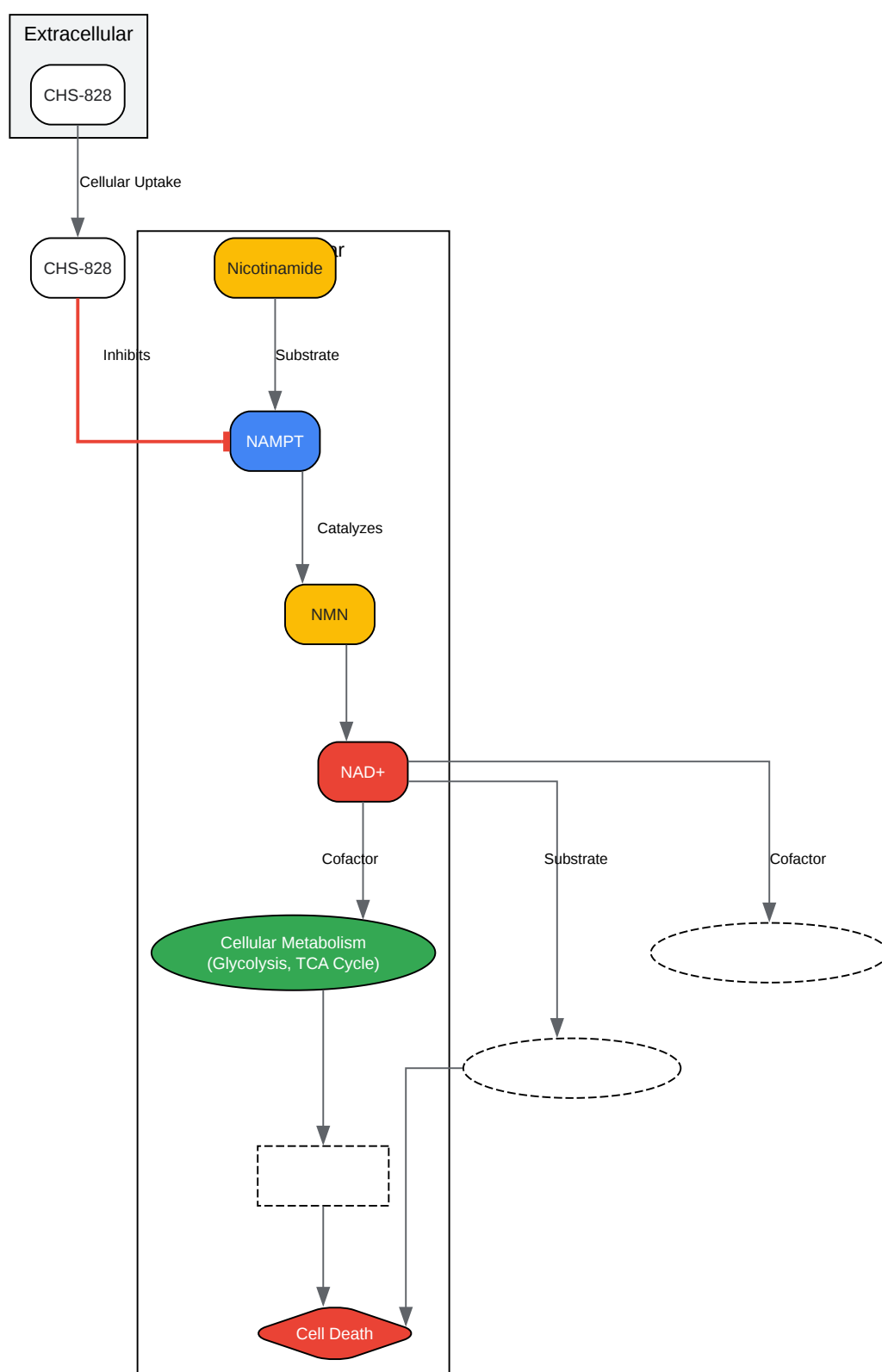
Introduction to CHS-828

CHS-828 is a pyridyl cyanoguanidine that has demonstrated significant antitumor activity in a range of preclinical models.[3] It acts as a competitive inhibitor of NAMPT, leading to the depletion of intracellular NAD⁺ levels.[1][4] This depletion triggers a cascade of events including the disruption of cellular energy metabolism and redox balance, ultimately culminating in cancer cell death.[1][4]

Mechanism of Action

CHS-828 exerts its cytotoxic effects by directly targeting the enzymatic activity of NAMPT. This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a critical step in the NAD⁺ salvage pathway. The subsequent decline in NAD⁺ levels has several profound consequences for cancer cells:

- **Metabolic Crisis:** NAD⁺ is an essential cofactor for numerous metabolic enzymes, including those involved in glycolysis and the tricarboxylic acid (TCA) cycle. Depletion of NAD⁺ disrupts these central energy-producing pathways, leading to a rapid decrease in intracellular ATP levels and subsequent energy crisis.
- **Impaired DNA Repair:** NAD⁺ is the sole substrate for Poly (ADP-ribose) polymerases (PARPs), a family of enzymes crucial for DNA repair.^{[5][6]} By reducing the available NAD⁺, **CHS-828** compromises the ability of cancer cells to repair DNA damage, potentially sensitizing them to DNA-damaging agents.
- **Sirtuin Inhibition:** Sirtuins, a class of NAD⁺-dependent deacetylases, are involved in various cellular processes, including gene silencing, apoptosis, and metabolism.^[5] Reduced NAD⁺ levels inhibit sirtuin activity, further contributing to cellular dysfunction.
- **Induction of Cell Death:** The culmination of metabolic collapse and impaired cellular functions leads to the induction of programmed cell death, primarily through apoptosis.^[1]



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Figure 1. Simplified signaling pathway of **CHS-828**'s mechanism of action.

Quantitative Data

In Vitro Efficacy

CHS-828 has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar to low micromolar range.

| Cell Line | Cancer Type | IC50 (μM) | Reference |
|--|------------------------|---------------------------|-----------|
| MCF-7 | Breast Cancer | Not specified, but potent | [3] |
| NYH | Small Cell Lung Cancer | Not specified, but potent | [3] |
| Human Myeloma Cell Lines (Panel of 10) | Multiple Myeloma | 0.01 - 0.3 | [1] |

In Vivo Efficacy

Preclinical studies in xenograft models have shown significant tumor growth inhibition and even regression upon oral administration of **CHS-828**.

| Tumor Model | Treatment Regimen | Outcome | Reference |
|---|----------------------|--|-----------|
| MCF-7 Xenograft (nude mice) | 20-50 mg/kg/day p.o. | Inhibition of tumor growth | [3] |
| NYH Xenograft (nude mice) | 20-50 mg/kg/day p.o. | Tumor regression, long-term survival | [3] |
| GOT1 Xenograft (nude mice) | 100 mg/kg/week p.o. | Halted tumor growth | [7] |
| SH-SY5Y Neuroblastoma Xenograft (nude mice) | Daily oral treatment | 82% reduction in tumor growth, 44% complete regression | [8] |

Clinical Pharmacokinetics (Phase I)

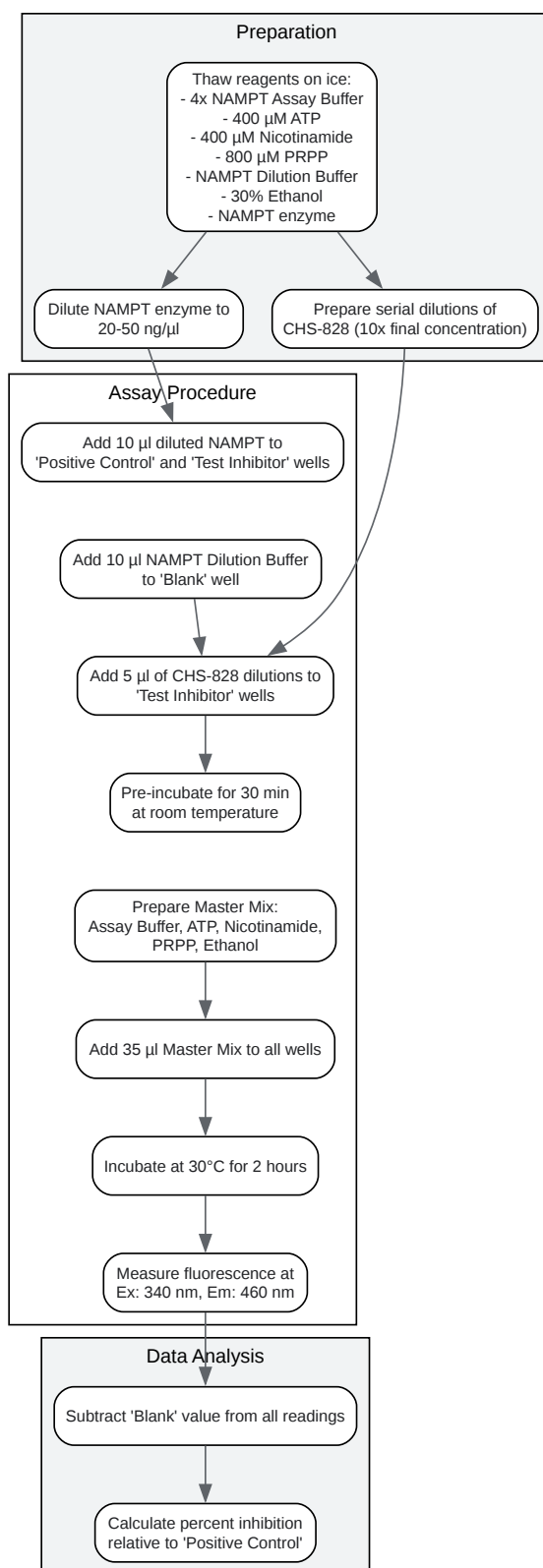
A Phase I clinical trial in patients with advanced solid tumors provided initial pharmacokinetic data for orally administered **CHS-828**.

| Parameter | Value (mean \pm SD) | Reference |
|---|--|-----------|
| Time to Maximum Plasma Concentration (Tmax) | 2.2 \pm 1.3 h | [9] |
| Half-life (t _{1/2}) | 2.1 \pm 0.52 h | [9] |
| Recommended Phase II Dose | 20 mg once daily for 5 days in 28-day cycles | [9] |

Detailed Experimental Protocols

NAMPT Enzymatic Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against NAMPT.



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Figure 2. Workflow for the NAMPT enzymatic inhibition assay.

Materials:

- Recombinant NAMPT enzyme
- NAMPT Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM DTT, pH 7.5)
- ATP solution
- Nicotinamide solution
- 5-Phosphoribosyl-1-pyrophosphate (PRPP) solution
- Ethanol
- Alcohol Dehydrogenase (ADH)
- NMN Adenylyltransferase (NMNAT)
- Fluorescence microplate reader
- **CHS-828** or other test inhibitors

Procedure:

- Reagent Preparation:
 - Prepare a master mix containing NAMPT Assay Buffer, ATP, Nicotinamide, PRPP, and Ethanol.
 - Prepare serial dilutions of **CHS-828** in the appropriate solvent (e.g., DMSO), followed by a further dilution in assay buffer.
- Enzyme Reaction:
 - In a 96-well plate, add the diluted NAMPT enzyme to all wells except the blank.
 - Add the **CHS-828** dilutions to the test wells.
 - Add vehicle control to the positive control wells.

- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.
- Initiation and Detection:
 - Initiate the reaction by adding the master mix to all wells.
 - The reaction proceeds through a series of coupled enzymatic steps:
 - NAMPT converts nicotinamide and PRPP to NMN.
 - NMNAT converts NMN and ATP to NAD⁺.
 - ADH reduces NAD⁺ to NADH in the presence of ethanol.
 - Incubate the plate at 30°C for a specified time (e.g., 2 hours).
- Measurement:
 - Measure the fluorescence of NADH at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
- Data Analysis:
 - Subtract the blank reading from all other readings.
 - Calculate the percent inhibition for each **CHS-828** concentration relative to the positive control (no inhibitor).
 - Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Intracellular NAD⁺ Level Measurement

This protocol outlines a method for quantifying intracellular NAD⁺ levels in cancer cells following treatment with **CHS-828**, using high-performance liquid chromatography (HPLC).

Materials:

- Cancer cell line of interest
- Cell culture medium and supplements
- **CHS-828**
- Phosphate-buffered saline (PBS)
- Perchloric acid (HClO₄)
- Potassium phosphate buffer
- HPLC system with a UV detector
- NAD⁺ standard

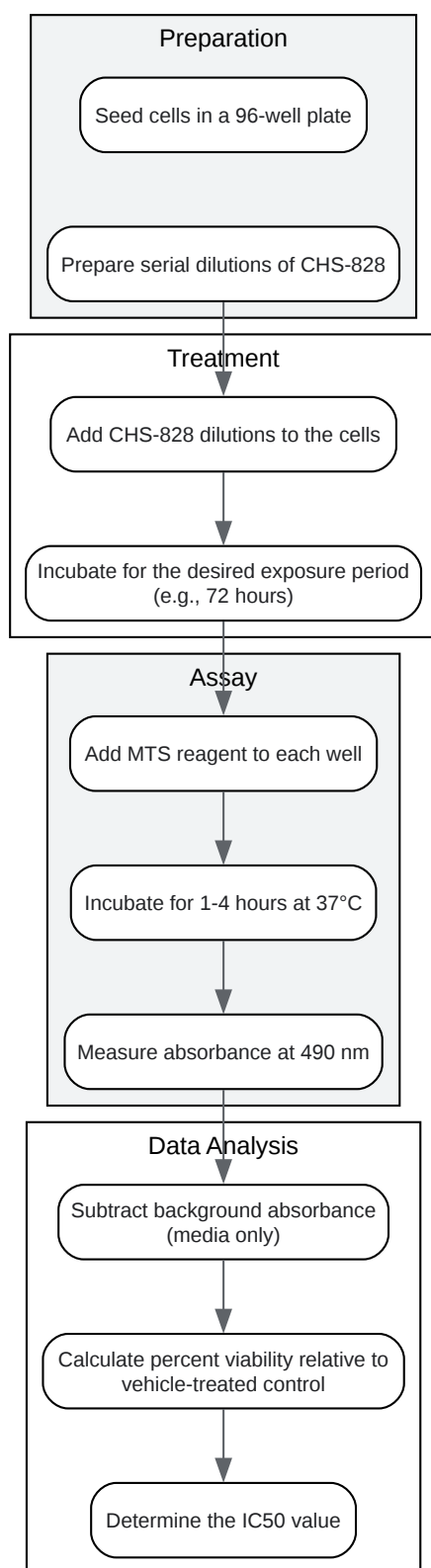
Procedure:

- Cell Culture and Treatment:
 - Seed cells in a 6-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of **CHS-828** or vehicle control for the desired time period.
- Extraction:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells by adding a specific volume of ice-cold HClO₄.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge to pellet the protein precipitate.
- Neutralization and Sample Preparation:
 - Transfer the supernatant to a new tube.

- Neutralize the extract with a potassium phosphate buffer.
- Centrifuge to remove the potassium perchlorate precipitate.
- Filter the supernatant through a 0.22 μm filter.
- HPLC Analysis:
 - Inject the prepared sample onto a reverse-phase HPLC column.
 - Use a suitable mobile phase gradient (e.g., a gradient of methanol in phosphate buffer) to separate NAD^+ .
 - Detect NAD^+ using a UV detector at a wavelength of 260 nm.
- Quantification:
 - Create a standard curve using known concentrations of NAD^+ .
 - Quantify the NAD^+ in the samples by comparing their peak areas to the standard curve.
 - Normalize the NAD^+ levels to the total protein concentration of the cell lysate.

Cell Viability (MTS) Assay

This colorimetric assay measures cell viability based on the metabolic conversion of a tetrazolium salt (MTS) into a colored formazan product by viable cells.



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Figure 3. Workflow for the MTS cell viability assay.

Materials:

- Cancer cell line of interest
- 96-well cell culture plates
- Cell culture medium
- **CHS-828**
- MTS reagent
- Microplate spectrophotometer

Procedure:

- Cell Plating:
 - Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
- Compound Treatment:
 - Prepare serial dilutions of **CHS-828** in cell culture medium.
 - Remove the old medium from the cells and add the medium containing the different concentrations of **CHS-828**. Include vehicle-only wells as a control.
 - Incubate the plate for a specified period (e.g., 72 hours).
- MTS Addition and Incubation:
 - Add MTS reagent to each well according to the manufacturer's instructions.
 - Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTS to formazan.
- Absorbance Measurement:
 - Measure the absorbance of the formazan product at a wavelength of 490 nm using a microplate reader.

- Data Analysis:
 - Subtract the background absorbance (from wells with medium only).
 - Calculate the percentage of cell viability for each concentration of **CHS-828** relative to the vehicle-treated control cells.
 - Determine the IC50 value by plotting the percentage of viability against the log of the **CHS-828** concentration.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of **CHS-828** in a subcutaneous xenograft mouse model.

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Human cancer cell line
- Matrigel (optional)
- **CHS-828** formulation for oral administration
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Cell Preparation and Implantation:
 - Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor take rate.
 - Subcutaneously inject the cell suspension into the flank of the mice.
- Tumor Growth and Randomization:

- Monitor the mice regularly for tumor growth.
- Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration:
 - Administer **CHS-828** orally to the treatment group at the desired dose and schedule.
 - Administer the vehicle control to the control group.
- Tumor Measurement and Monitoring:
 - Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).
 - Calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Monitor the body weight and overall health of the mice throughout the study.
- Endpoint and Analysis:
 - The study can be terminated when the tumors in the control group reach a specific size, or after a predetermined treatment period.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
 - Compare the tumor growth curves between the treatment and control groups to evaluate the efficacy of **CHS-828**.

Resistance Mechanisms

Acquired resistance to NAMPT inhibitors, including **CHS-828**, is a potential clinical challenge. Several mechanisms of resistance have been identified:

- Upregulation of Alternative NAD⁺ Biosynthesis Pathways: Cancer cells can develop resistance by upregulating the Preiss-Handler pathway, which synthesizes NAD⁺ from nicotinic acid via the enzyme nicotinic acid phosphoribosyltransferase (NAPRT1).

- **Mutations in the NAMPT Gene:** Mutations in the drug-binding site of NAMPT can reduce the affinity of **CHS-828** for its target, thereby diminishing its inhibitory effect.[10]
- **Increased Drug Efflux:** Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cancer cells, reducing its intracellular concentration.

Future Directions and Combination Therapies

The understanding of **CHS-828**'s mechanism of action and resistance pathways opens avenues for rational combination therapies.

- **Combination with PARP Inhibitors:** Given that **CHS-828** impairs DNA repair by depleting NAD⁺, combining it with PARP inhibitors could lead to synthetic lethality in cancer cells.[11] The depletion of NAD⁺ by **CHS-828** would potentiate the effect of PARP inhibitors, which trap PARP on DNA and lead to the accumulation of toxic DNA lesions.
- **Targeting NAPRT1-Deficient Tumors:** Tumors that lack NAPRT1 expression are unable to utilize the Preiss-Handler pathway to bypass NAMPT inhibition. These tumors are predicted to be particularly sensitive to **CHS-828**, suggesting a potential biomarker-driven therapeutic strategy.

Conclusion

CHS-828 is a promising anticancer agent that targets a key metabolic vulnerability in tumors by inhibiting NAD⁺ biosynthesis. Its potent in vitro and in vivo activity, coupled with a well-defined mechanism of action, makes it a valuable tool for cancer research and a potential candidate for further clinical development, particularly in combination with other therapies and in biomarker-selected patient populations. This technical guide provides a foundational understanding of **CHS-828** and equips researchers with the necessary information and protocols to further investigate its therapeutic potential.

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References

- 1. Anticancer agent CHS-828 inhibits cellular synthesis of NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of NAD⁺ Production in Cancer Treatment: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NAD⁺ metabolism: dual roles in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in NAD-Lowering Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. aacrjournals.org [aacrjournals.org]
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